3-(3-Methylcyclohex-1-en-1-yl)thiophene

CAS No.: 89929-84-0

Cat. No.: VC14256336

Molecular Formula: C11H14S

Molecular Weight: 178.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89929-84-0 |

|---|---|

| Molecular Formula | C11H14S |

| Molecular Weight | 178.30 g/mol |

| IUPAC Name | 3-(3-methylcyclohexen-1-yl)thiophene |

| Standard InChI | InChI=1S/C11H14S/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h5-9H,2-4H2,1H3 |

| Standard InChI Key | DTDLJXNZNYAVOL-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCC(=C1)C2=CSC=C2 |

Introduction

Structural and Molecular Characteristics

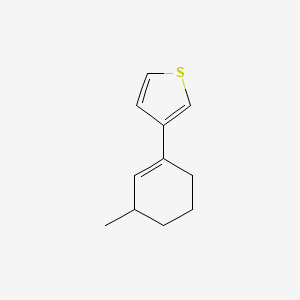

The molecular formula of 3-(3-Methylcyclohex-1-en-1-yl)thiophene is C₁₁H₁₄S, with a molecular weight of 178.30 g/mol. Its structure consists of a five-membered aromatic thiophene ring (C₄H₃S) linked to a cyclohexene ring bearing a methyl group at the 3-position (Figure 1). The cyclohexene moiety introduces a non-planar, conjugated system that enhances electronic delocalization, making the compound suitable for optoelectronic applications .

Key structural features:

-

Thiophene ring: A sulfur-containing aromatic system with delocalized π-electrons.

-

Cyclohexene substituent: A six-membered ring with a double bond (C=C) at the 1-position and a methyl group at the 3-position.

-

Conjugation: The planar thiophene and non-planar cyclohexene create a hybrid conjugated system, influencing reactivity and electronic properties .

Synthesis Methods

Friedel-Crafts Alkylation

A common synthesis route involves the Friedel-Crafts alkylation of thiophene with a 3-methylcyclohexenyl halide (e.g., chloride or bromide) in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a base (e.g., K₂CO₃) under reflux conditions. This method achieves moderate to high yields (60–80%) and is scalable for industrial production.

Reaction conditions:

-

Substrate: Thiophene + 3-methylcyclohexenyl chloride.

-

Catalyst: K₂CO₃ or AlCl₃.

-

Solvent: Dichloroethane or toluene.

Cyclization of Precursors

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 245–250°C (estimated) | |

| Density | 1.12 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, THF) | |

| Refractive Index | 1.58–1.60 |

The compound exhibits moderate thermal stability (decomposition >250°C) and a characteristic UV-Vis absorption band at λₘₐₓ = 270–280 nm due to π→π* transitions in the thiophene ring .

Applications

Organic Electronics

The conjugated system of 3-(3-Methylcyclohex-1-en-1-yl)thiophene facilitates charge transport, making it suitable for:

-

Organic field-effect transistors (OFETs): As a p-type semiconductor .

-

Light-emitting diodes (OLEDs): Enhances electroluminescence efficiency .

Comparison with Analogous Compounds

Future Perspectives

Further research should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume